1-Tosylpyrrole

Overview

Description

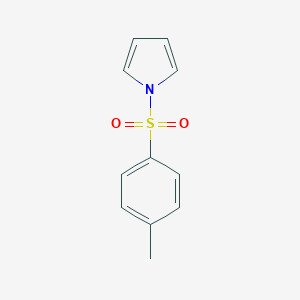

1-Tosylpyrrole, also known as 1-(4-methylbenzenesulfonyl)pyrrole, is a derivative of pyrrole. It is characterized by the presence of a tosyl group (4-methylbenzenesulfonyl) attached to the nitrogen atom of the pyrrole ring. This compound is a beige to light brown crystalline powder and is widely used in organic synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosylpyrrole can be synthesized through various methods. One common approach involves the reaction of pyrrole with tosyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-Tosylpyrrole undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be replaced by other substituents under appropriate conditions.

Oxidation Reactions: The pyrrole ring can be oxidized to form different products.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrole derivatives, while oxidation can produce pyrrole-2-carboxylic acid .

Scientific Research Applications

1-Tosylpyrrole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tosylpyrrole involves its chemical interactions and binding properties. For instance, the compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its ability to undergo further chemical transformations makes it valuable in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

- N-Tosyl-3-pyrrolecarboxylic acid

- 2-Acetyl-1-tosylpyrrole

- N-(p-Toluenesulfonyl)indole

- 3-Acetyl-1-tosylpyrrole

- 1-(4-Methylphenyl)sulfonyl-1H-indole-3-carbaldehyde

Uniqueness

1-Tosylpyrrole is unique due to its stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance .

Biological Activity

1-Tosylpyrrole is a pyrrole derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) at the nitrogen of the pyrrole ring. It can be synthesized through electrophilic aromatic substitution, typically involving tosyl chloride and pyrrole under various conditions. The synthesis can yield different isomers, which may exhibit distinct biological properties.

Antibacterial Properties

Research indicates that this compound and its derivatives possess significant antibacterial properties. A study highlighted the effectiveness of various sulfonyl pyrroles against a range of bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Anticancer Activity

Several derivatives of this compound have been investigated for their anticancer properties. For instance, compounds derived from this compound have shown inhibition of tubulin polymerization, which is crucial for cancer cell division. A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound Derivative A | 2.5 | HeLa |

| This compound Derivative B | 3.0 | MCF-7 |

| This compound Derivative C | 4.5 | A549 |

Antimalarial Activity

Recent investigations into the antimalarial potential of pyrrole derivatives have shown promising results. A structure-activity relationship (SAR) study indicated that modifications to the pyrrole ring could enhance activity against Plasmodium falciparum, the parasite responsible for malaria. Compounds with specific substituents exhibited low nanomolar IC50 values against various strains while maintaining favorable selectivity indices.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The tosyl group enhances the compound's electrophilic character, allowing it to form covalent bonds with nucleophilic sites in target proteins, leading to functional inhibition.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of tosyl-pyrrole derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds achieving MIC values below 10 µg/mL.

- Anticancer Potential : In vitro assays revealed that certain derivatives caused significant apoptosis in cancer cells through mitochondrial pathway activation, evidenced by increased levels of cytochrome c in the cytoplasm.

- Antimalarial Activity : In vivo studies using murine models indicated that selected pyrrole derivatives provided significant protection against malaria infection, highlighting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Tosylpyrrole to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Vary solvents (e.g., chloroform, methanol) and temperatures, as solubility data indicates polar aprotic solvents enhance reactivity .

- Characterization : Use NMR (e.g., H and C) to confirm the tosyl group’s presence (δ ~7.7 ppm for aromatic protons) and GC-MS to assess purity. Cross-reference with lit. mp (99–102°C) .

- Workup : Employ recrystallization in methanol for purification, given its moderate solubility in this solvent .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Risk Phrase: R36/37/38) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as vapor pressure data (3.71E-05 mmHg at 25°C) suggests low volatility but potential aerosol exposure .

- Storage : Seal in dry, airtight containers at room temperature to prevent degradation .

Q. How should researchers characterize this compound’s chemical stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Perform TGA to monitor decomposition at elevated temperatures (lit. bp ~377°C) .

- Photostability : Expose samples to UV light (254–365 nm) and analyze via HPLC for byproduct formation.

- Hydrolytic Stability : Test in aqueous buffers (pH 3–10) and track sulfonamide bond integrity via FTIR (S=O stretching ~1350–1150 cm) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts in Suzuki-Miyaura couplings. Monitor regioselectivity via H NMR and DFT calculations (e.g., HOMO-LUMO analysis) to predict reactive sites .

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates under varying ligand/co-solvent conditions.

- Contradiction Resolution : If unexpected products arise, employ HRMS and X-ray crystallography to confirm structures .

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

Methodological Answer:

- QSAR Studies : Build models using descriptors like logP (predicted -8.34) and molecular weight (221.28 g/mol) to predict bioactivity or solubility .

- Docking Simulations : Target enzymes (e.g., cytochrome P450) using NIST-referenced conformational data to optimize binding affinity .

- Validation : Compare computational predictions with experimental results (e.g., IC assays) to refine models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, excluding non-peer-reviewed sources (e.g., ) .

- Experimental Replication : Reproduce key studies using standardized protocols (e.g., fixed cell lines, consistent assay temperatures) .

- Data Triangulation : Combine in vitro, in silico, and in vivo results to identify confounding variables (e.g., impurity-driven false positives) .

Q. Methodological Frameworks

- Research Design : Align objectives with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure questions address gaps in sulfonamide chemistry .

- Data Reporting : Follow Beilstein Journal guidelines for experimental details (e.g., supplementary files for >5 compounds) to enhance reproducibility .

- Ethical Compliance : Document safety protocols per TCI America’s SDS and institutional review boards, especially for interdisciplinary studies .

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWIEWFMRVJGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348694 | |

| Record name | 1-Tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17639-64-4 | |

| Record name | 1-Tosylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17639-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Toluenesulfonyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.